molecular formula C16H16O4 B592533 methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate CAS No. 10208-62-5

methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate

Cat. No.: B592533
CAS No.: 10208-62-5
M. Wt: 272.3
InChI Key: WMGPMCXBYLQVBP-XXFAHNHDSA-N
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Description

methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate is a sesquiterpenoid compound isolated from the heartwood of Warburgia ugandensis, a tree native to East Africa. This compound has garnered significant interest due to its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate can be synthesized through various organic reactions. One common method involves the isolation of drimenol from Warburgia ugandensis, followed by oxidation and rearrangement reactions to yield this compound . The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperatures.

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources, particularly the heartwood of Warburgia ugandensis. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed:

Mechanism of Action

methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate is unique compared to other sesquiterpenoids due to its specific biological activities and chemical structure. Similar compounds include:

This compound stands out due to its potent antimicrobial and anti-inflammatory properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

10208-62-5

Molecular Formula

C16H16O4

Molecular Weight

272.3

IUPAC Name

methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate

InChI

InChI=1S/C16H16O4/c1-9-13(17)5-4-10-6-14-11(7-16(9,10)2)12(8-20-14)15(18)19-3/h4-6,8-9H,7H2,1-3H3/t9-,16+/m0/s1

InChI Key

WMGPMCXBYLQVBP-XXFAHNHDSA-N

SMILES

CC1C(=O)C=CC2=CC3=C(CC12C)C(=CO3)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate
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methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate
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methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate
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methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate
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methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate
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methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate

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